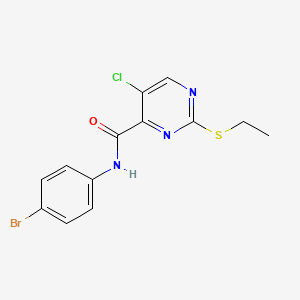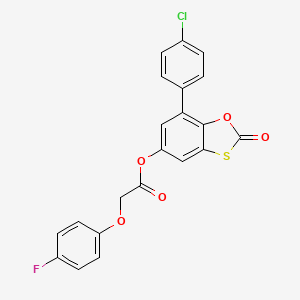![molecular formula C26H31N3O4 B11418270 benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate](/img/structure/B11418270.png)
benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is a complex organic compound with a unique structure that combines several functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Indazole Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Diethylamino Group: This step involves the substitution reaction where a diethylamino group is introduced to the phenyl ring.
Esterification: The final step involves the esterification of the carboxylic acid group with benzyl alcohol under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
Benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to remove oxygen functionalities or to alter the oxidation state of nitrogen atoms.
Substitution: The diethylamino group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce amines or alcohols.
Applications De Recherche Scientifique
Benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism by which benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The diethylamino group can participate in hydrogen bonding or electrostatic interactions, while the indazole core can engage in π-π stacking with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Benzyl-2-(dimethylamino)-4′-morpholinobutyrophenone: This compound shares the benzyl and amino functionalities but differs in the core structure and additional substituents.
4,4’-Bis(diethylamino)benzophenone: Similar in having diethylamino groups but differs in the overall structure and functional groups.
Uniqueness
Benzyl 4-[4-(diethylamino)phenyl]-3,6-dihydroxy-6-methyl-4,5,6,7-tetrahydro-1H-indazole-5-carboxylate is unique due to its combination of functional groups and the indazole core, which provides distinct chemical and biological properties not found in the similar compounds listed above.
Propriétés
Formule moléculaire |
C26H31N3O4 |
|---|---|
Poids moléculaire |
449.5 g/mol |
Nom IUPAC |
benzyl 4-[4-(diethylamino)phenyl]-6-hydroxy-6-methyl-3-oxo-2,4,5,7-tetrahydro-1H-indazole-5-carboxylate |
InChI |
InChI=1S/C26H31N3O4/c1-4-29(5-2)19-13-11-18(12-14-19)21-22-20(27-28-24(22)30)15-26(3,32)23(21)25(31)33-16-17-9-7-6-8-10-17/h6-14,21,23,32H,4-5,15-16H2,1-3H3,(H2,27,28,30) |
Clé InChI |
QCRWDEYAJVFLBJ-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)C1=CC=C(C=C1)C2C(C(CC3=C2C(=O)NN3)(C)O)C(=O)OCC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Ethyl 3-methyl 8-methyl-1-(3-methylphenyl)-9-phenyl-4,6-dithia-1,2,9-triazaspiro[4.4]nona-2,7-diene-3,7-dicarboxylate](/img/structure/B11418190.png)
![3-(2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4-(4-methylphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11418199.png)
![N-{3-[1-(4-chlorobenzyl)-1H-benzimidazol-2-yl]propyl}propanamide](/img/structure/B11418217.png)

![3-[(4-chlorophenyl)sulfonyl]-N-(2,5-dimethylphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B11418231.png)
![2-(2-(furan-2-yl)-4-oxo-3,4-dihydrobenzo[b][1,4]thiazepin-5(2H)-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B11418235.png)
![N-(5-chloro-2-methylphenyl)-2-{3-[(4-methoxyphenyl)methyl]-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}acetamide](/img/structure/B11418249.png)
![Dimethyl {5-[(4-fluorobenzyl)amino]-2-(4-methoxybenzyl)-1,3-oxazol-4-yl}phosphonate](/img/structure/B11418256.png)
![1-(4-fluorophenyl)-4-[1-(4-phenoxybutyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B11418262.png)
![3-(3,4-dimethoxyphenyl)-7-(4-ethoxyphenyl)-3-hydroxy-5-oxo-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11418265.png)

![N-(1,3-benzodioxol-5-ylmethyl)-3-[4-(4-chlorobenzyl)-5-oxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B11418275.png)
![3-(3-methoxyphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B11418276.png)
![5-chloro-2-(ethylsulfanyl)-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}pyrimidine-4-carboxamide](/img/structure/B11418278.png)
